Boc-DL-Gly(Unk)-DL-Phe-OMe

Description

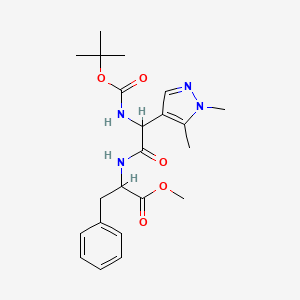

Boc-DL-Gly(Unk)-DL-Phe-OMe is a synthetic peptide derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the N-terminus, DL-glycine with an unspecified substituent (denoted as "Unk"), and a C-terminal DL-phenylalanine methyl ester. This compound serves as a critical intermediate in peptide synthesis, particularly for introducing non-natural amino acids or modified residues into peptide chains. The Boc group enhances stability during solid-phase synthesis, while the methyl ester (OMe) improves solubility in organic solvents .

Properties

IUPAC Name |

methyl 2-[[2-(1,5-dimethylpyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O5/c1-14-16(13-23-26(14)5)18(25-21(29)31-22(2,3)4)19(27)24-17(20(28)30-6)12-15-10-8-7-9-11-15/h7-11,13,17-18H,12H2,1-6H3,(H,24,27)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJDQUYBXULBBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(C(=O)NC(CC2=CC=CC=C2)C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Gly(Unk)-DL-Phe-OMe typically involves the following steps:

Protection of Glycine: Glycine is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

Coupling with Phenylalanine: The Boc-protected glycine is then coupled with phenylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Esterification: The final step involves the esterification of the carboxyl group of phenylalanine with methanol (MeOH) in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Gly(Unk)-DL-Phe-OMe undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Coupling Reactions: Utilizes reagents like DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N-methylmorpholine (NMM).

Major Products Formed

Hydrolysis: Produces Boc-DL-Gly(Unk)-DL-Phe-OH.

Deprotection: Yields DL-Gly(Unk)-DL-Phe-OMe.

Coupling Reactions: Forms dipeptides or longer peptide chains.

Scientific Research Applications

Boc-DL-Gly(Unk)-DL-Phe-OMe is widely used in scientific research, including:

Peptide Synthesis: As a building block for synthesizing peptides and proteins.

Biochemical Studies: Investigating enzyme-substrate interactions and protein folding.

Medicinal Chemistry: Developing peptide-based drugs and studying their pharmacokinetics and pharmacodynamics.

Industrial Applications: Used in the production of peptide-based materials and biopolymers.

Mechanism of Action

The mechanism of action of Boc-DL-Gly(Unk)-DL-Phe-OMe involves its role as a substrate or intermediate in biochemical reactions. The Boc group provides stability and protection during synthesis, while the ester group facilitates coupling reactions. The compound interacts with various molecular targets, including enzymes and receptors, through peptide bonds and other functional groups.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of Boc-DL-Gly(Unk)-DL-Phe-OMe:

Physicochemical Properties

- Solubility : this compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the Boc group, whereas H-DL-Phe-OMe·HCl is water-soluble but hygroscopic .

- Stability : The Boc group confers resistance to nucleophilic attack but is cleaved under strong acids (e.g., TFA). In contrast, methyl esters (OMe) are base-labile, requiring careful pH control during synthesis .

Research Findings and Data

Enzymatic Hydrolysis Efficiency

| Compound | Enzyme Used | Optimal pH | Temperature | e.e. (%) | Conversion (%) |

|---|---|---|---|---|---|

| N-Boc-DL-Ala-OMe | B. amyloliquefaciens | 8.0 | 35°C | >99.9 | 50.1 |

| H-DL-Phe-OMe·HCl | Porcine esterase | 7.5 | 30°C | 85.2 | 45.3 |

Note: this compound’s enzymatic behavior remains unexplored but is hypothesized to require tailored conditions due to the "Unk" group .

Critical Analysis of Divergent Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.